molecular formula C11H14N2O2 B13640154 Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate

Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate

Cat. No.: B13640154
M. Wt: 206.24 g/mol
InChI Key: DIKQHZSWUKGEEN-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate is an organic compound with the molecular formula C11H14N2O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate is unique due to its cyclopropyl and methyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to other pyrimidine derivatives .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-cyclopropyl-5-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)9-7(2)6-12-10(13-9)8-4-5-8/h6,8H,3-5H2,1-2H3

InChI Key

DIKQHZSWUKGEEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1C)C2CC2

Origin of Product

United States

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